molecular formula C17H16N2 B461506 1-benzhydryl-2-methyl-1H-imidazole

1-benzhydryl-2-methyl-1H-imidazole

Cat. No.: B461506
M. Wt: 248.32g/mol
InChI Key: TUBFGFBUQUWFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Imidazole (B134444) and Benzhydryl Scaffolds in Medicinal Chemistry and Drug Discovery

The imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry, being a core component of many natural and synthetic bioactive compounds. researchgate.netuobasrah.edu.iqwjpsonline.com The electron-rich nature of the imidazole ring allows it to readily interact with a variety of biological targets such as enzymes and receptors. researchgate.net This has led to the development of a wide array of imidazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netwjpsonline.com The versatility of the imidazole scaffold allows for structural modifications that can fine-tune its biological activity. nih.gov

Similarly, the benzhydryl group, which consists of two phenyl groups attached to a single carbon atom, is a significant pharmacophore in drug discovery. Its presence in a molecule can influence properties such as lipophilicity and steric bulk, which in turn affect how the molecule interacts with biological systems. N-benzhydryl heterocyclic compounds have been investigated for various medicinal applications, including their potential as anti-mitotic agents for cancer therapy. nih.gov The combination of the imidazole and benzhydryl scaffolds in a single molecule, such as 1-benzhydryl-2-methyl-1H-imidazole, presents a compelling strategy for the design of novel compounds with potentially unique biological activities. evitachem.com

Historical Perspective of Imidazole Chemistry Relevant to N-Benzhydryl Derivatives

The history of imidazole chemistry dates back to the 19th century, with the first synthesis of imidazole itself being reported in 1858. uobasrah.edu.iq Early methods for synthesizing the imidazole ring often involved the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). wjpsonline.com Over the decades, a multitude of synthetic routes have been developed to access a wide variety of substituted imidazoles. researchgate.net

The synthesis of N-substituted imidazoles, including N-benzhydryl derivatives, represents a significant area of research. nih.gov The development of methods to introduce substituents at the nitrogen atoms of the imidazole ring has been crucial for creating libraries of compounds for biological screening. For instance, the reaction of an imidazole with an appropriate alkyl or aryl halide is a common strategy. nih.gov

The synthesis of N-benzhydryl imidazoles specifically has been achieved through various methods. One approach involves the coupling of an imidazole with a benzhydryl derivative. For example, the synthesis of 1-(diarylmethyl)-1H-imidazoles has been reported, which are structurally analogous to this compound. nih.gov These syntheses often utilize a secondary alcohol precursor which is then coupled to the imidazole ring. nih.gov The historical development of these synthetic methodologies has been driven by the pursuit of novel compounds with improved therapeutic properties.

Academic Research Focus on this compound and its Structural Analogs

Academic research on this compound, with the molecular formula C₁₆H₁₆N₂, focuses on its synthesis and potential applications stemming from its unique structural features. evitachem.com The synthesis can be achieved through various routes, often involving the reaction of 1-benzhydryl-1H-imidazole with appropriate reagents. evitachem.com The benzhydryl group's distinct three-dimensional structure is a key area of investigation, as its propeller-like geometry can influence how the molecule arranges itself in a solid state and its solubility. evitachem.com

The research extends to its structural analogs to understand structure-activity relationships. For instance, modifications to the benzhydryl or imidazole moieties can lead to significant changes in biological activity. Studies on related N-substituted benzimidazole (B57391) derivatives have revealed promising antimicrobial and anticancer properties.

Research Findings on Structural Analogs

Research into compounds structurally related to this compound provides insight into the potential biological activities of this class of molecules. For example, studies on 2-methyl-1H-benzimidazole derivatives have demonstrated their potential as antioxidant and cytotoxic agents.

CompoundAntioxidant Activity (IC₅₀ µg/ml)Cytotoxic Activity (LC₅₀ µg/ml)
2-methyl-1H-benzimidazole144.84 banglajol.info0.42 banglajol.info
1H-benzimidazol-2-ylmethanol400.42 banglajol.infoNot reported
Data sourced from a study on the synthesis and biological evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-ylmethanol. banglajol.info

Furthermore, the antifungal activity of N-substituted imidazole and benzimidazole derivatives has been a significant area of investigation, with many compounds designed as analogs of the antifungal drug clotrimazole. researchgate.netnih.gov

Compound CategoryAntifungal Activity
2-Methylimidazole (B133640) derivativesShowed antifungal activity, with the presence of a methyl group on the benzyl (B1604629) substituent enhancing activity. researchgate.net
N-alkylbenzimidazolesDemonstrated better antifungal activity compared to N-alkylbenzotriazoles. nih.gov
Indolylbenzo[d]imidazolesExhibited high activity against various bacterial and fungal strains. nih.gov
This table summarizes findings from various studies on the antimicrobial properties of imidazole and benzimidazole analogs.

The collective research on this compound and its structural analogs highlights the importance of this chemical scaffold in the ongoing search for new bioactive compounds. The strategic combination of the imidazole and benzhydryl groups offers a promising avenue for the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32g/mol

IUPAC Name

1-benzhydryl-2-methylimidazole

InChI

InChI=1S/C17H16N2/c1-14-18-12-13-19(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,1H3

InChI Key

TUBFGFBUQUWFQW-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NC=CN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Structure Activity Relationship Sar and Molecular Design Principles for 1 Benzhydryl 2 Methyl 1h Imidazole Analogs

Influence of the Benzhydryl Moiety Modifications on Biological Activity

The benzhydryl group, with its two phenyl rings, plays a significant role in the pharmacological profile of these compounds. Its size, conformation, and the electronic properties of its phenyl rings are key determinants of biological activity. evitachem.comnih.gov

The introduction of substituents onto the phenyl rings of the benzhydryl moiety can dramatically alter a compound's electronic and steric properties, thereby affecting its biological activity. The nature and position of these substituents are critical. For instance, the replacement of phenyl rings with other aromatic systems or the introduction of various functional groups can lead to significant changes in potency and selectivity. japsonline.com

Steric factors, which relate to the size and shape of the substituents, also play a crucial role. nih.gov Bulky substituents can hinder the molecule's ability to fit into a binding pocket, while smaller groups may not provide sufficient interaction to elicit a biological response. In some cases, steric hindrance can be beneficial, for example, by promoting binding to a specific nitrogen atom in the heterocyclic ring. nih.gov

A series of 1-(diarylmethyl)-1H-imidazoles were synthesized and evaluated for their anti-mitotic activity in breast cancer cells. nih.gov The study involved variations in electron-releasing and electron-withdrawing substituents on the aryl rings to optimize activity. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity

Substituent Position Electronic Effect Steric Effect Observed Impact on Activity
MethoxyparaElectron-donatingModerateRetained greater α2/α1-selectivity in functional and biochemical studies. nih.gov
CarbonylparaElectron-withdrawingModeratePotent agonist on α2-adrenoceptors in guinea pig ileum. nih.gov
TrifluoromethylparaElectron-withdrawingModerateImportant for maintaining potent α2-adrenoceptor activity. nih.gov
ChlorometaElectron-withdrawingSmallResulted in the most active compound in a series of benzimidazole (B57391) derivatives for bradykinin (B550075) B1 receptor antagonism. nih.gov

This table is generated based on findings from related substituted imidazole (B134444) and benzimidazole derivatives and is for illustrative purposes.

The spatial arrangement of the benzhydryl group relative to the imidazole ring is a critical factor in determining how the molecule interacts with its target. The linker between these two moieties allows for a certain degree of rotational freedom, leading to various possible conformations. The propeller-like geometry created by the orthogonally oriented phenyl rings of the benzhydryl group influences supramolecular assembly and can reduce crystal symmetry, potentially enhancing solubility. evitachem.com

The chirality at the carbon bridge connecting an aromatic ring system (in this case, naphthalene) to an imidazole ring has been shown to be crucial for potent α2-adrenoceptor activity and high α2/α1-selectivity. nih.gov For instance, the S-(+)-isomer of a naphthalene (B1677914) analog of medetomidine (B1201911) displayed greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov This highlights the importance of the three-dimensional structure in receptor binding.

In a study of a 2-phenyl-2,3-dihydro-1H-benzimidazole derivative, the phenyl ring was found to be almost perpendicular to the mean plane of the imidazole ring, with a dihedral angle of 88.90 (7)°. nih.gov This fixed conformation can significantly influence how the molecule fits into a receptor's binding site.

Criticality of Imidazole Nitrogen Substitution (N1) in Receptor Binding and Enzymatic Inhibition

The imidazole ring itself can act as a nucleophilic catalyst in biological systems, participating in essential processes like the cleavage of P-O and C-O bonds. nih.gov The N1 nitrogen's availability to participate in such interactions is affected by the substituent attached to it.

In the context of enzymatic inhibition, computational docking studies have shown that the imidazole ring can interact within the active site of enzymes like β-glucosidase. nih.gov The N1 and N3 nitrogens of imidazole were found to be within 3.5 Å of several key residues in the active site, suggesting a direct role in inhibition. nih.gov The presence of a substituent at N1 would undoubtedly modulate these interactions.

Research on benzimidazole derivatives has also highlighted the importance of N-substitution. For example, in a series of compounds targeting the bradykinin B1 receptor, modifications at the N-position of the benzimidazole ring led to significant changes in antagonist activity. nih.gov

Furthermore, in a series of 1-(diarylmethyl)-1H-imidazoles, the coupling of secondary alcohols to the imidazole N1 position was a key synthetic step in creating a library of compounds with anti-mitotic activity. nih.gov

Contribution of the Methyl Group at Position 2 to Molecular Recognition and Selectivity

The methyl group at the C2 position of the imidazole ring, while seemingly a small addition, can have a significant impact on molecular recognition and selectivity. Its presence can influence the electronic properties of the imidazole ring and introduce steric effects that fine-tune the molecule's interaction with its biological target. nih.gov

In some instances, the introduction of a methyl group can reduce biological activity. For example, in a study of imidazole-based supramolecular complexes, the introduction of a methyl group to the imidazole ring was found to decrease the antitumor activity, possibly due to the deformation of the planar structure of the imidazole. nih.gov However, in other contexts, this methyl group is crucial. For instance, 2-methyl-1H-benzimidazole showed moderate antioxidant and prominent cytotoxic activities. banglajol.info

The positioning of a methyl group on the imidazole ring can also affect its reactivity. Studies on methylimidazoles have shown that the electron-donating methyl group can surprisingly decrease the reactivity compared to unsubstituted imidazole, an effect attributed to both electronic and steric factors. researchgate.net

The planarity of the 2-methylimidazole (B133640) molecule has been confirmed by X-ray diffraction studies, with the maximum deviation from the least-squares imidazole plane being very small. researchgate.net This planarity can be important for effective stacking interactions with aromatic residues in a binding pocket.

Comparative Structure-Activity Profiling with Other Nitrogen Heterocyclic Scaffolds (e.g., Triazoles, Piperazines)

To better understand the unique contributions of the 1-benzhydryl-2-methyl-1H-imidazole scaffold, it is useful to compare its structure-activity profile with that of analogs containing other nitrogen heterocyclic scaffolds, such as triazoles and piperazines. nih.govnih.govjopcr.com These scaffolds share some similarities with imidazole but also have distinct properties that can lead to different biological activities.

A study that designed hybrid molecules of phenstatin (B1242451) and the aromatase inhibitor letrozole (B1683767) synthesized and evaluated a series of 1-(diarylmethyl)-1H-1,2,4-triazoles, 1-(diarylmethyl)-2H-1,2,3-triazoles, and 1-(diarylmethyl)-1H-imidazoles. nih.gov This comparative approach allowed for the identification of a potent antiproliferative compound, highlighting the potential of different heterocyclic cores. nih.gov

Triazoles, like imidazoles, are five-membered nitrogen-containing heterocycles. They are stable to metabolic degradation and capable of hydrogen bonding, which are favorable characteristics for drug candidates. nih.gov Piperazine (B1678402), a six-membered ring with two nitrogen atoms, is another common scaffold in medicinal chemistry known for its use in developing antimicrobial and anticancer agents. nih.gov

Table 2: Comparative SAR of Imidazole, Triazole, and Piperazine Scaffolds

Scaffold Key Structural Features Common Biological Activities SAR Insights
Imidazole Five-membered ring with two nitrogen atoms at positions 1 and 3. Can act as a hydrogen bond donor and acceptor. longdom.orgAnticancer, antimicrobial, anti-inflammatory, antifungal. nih.govnih.govnih.govN1 substitution is critical for receptor binding. The C2-methyl group influences selectivity. nih.govnih.gov
Triazole Five-membered ring with three nitrogen atoms. jopcr.comAnticancer, antimicrobial, antifungal. nih.govnih.govStable to metabolic degradation and capable of hydrogen bonding. nih.gov The position of the nitrogen atoms influences the electronic properties.
Piperazine Six-membered ring with two nitrogen atoms at positions 1 and 4. jopcr.comAnticancer, antimicrobial. nih.govOften used as a linker or a basic center to improve solubility and pharmacokinetic properties.

This table provides a general comparison based on available literature and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental work.

For imidazole and benzimidazole derivatives, QSAR studies have been successfully employed to predict various biological activities, including antibacterial and anticancer effects. nih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors for each compound, which can be electronic (e.g., HOMO energy, hydration energy), topologic, or related to specific functional groups. nih.gov

In one QSAR study on chloroaryloxyalkyl imidazole and benzimidazole derivatives, a three-parameter equation was developed that correlated the antibacterial activity with the highest occupied molecular orbital (HOMO) energy, hydration energy, and the number of primary carbon atoms. nih.gov This model indicated that negative electrostatic potentials around the phenoxy oxygen and imidazole nitrogen atoms were important for activity against Staphylococcus aureus. nih.gov

Another 2D-QSAR study on 131 benzimidazole derivatives against a breast cancer cell line developed a model with good predictive power. researchgate.net This model was then used to predict the activity of newly synthesized compounds, demonstrating the utility of QSAR in drug discovery. researchgate.net

Table 3: Common Descriptors Used in QSAR Studies of Imidazole Derivatives

Descriptor Type Examples Significance
Electronic HOMO/LUMO energies, Dipole moment, Hydration energy. nih.govRelate to the molecule's reactivity and interaction with polar environments.
Steric/Topological Molecular weight, Molar refractivity, Wiener index.Describe the size, shape, and branching of the molecule.
Hydrophobic LogPIndicates the molecule's partitioning between aqueous and lipid phases, affecting its ability to cross cell membranes.
Indicator Variables Presence/absence of specific functional groups. nih.govAccount for the specific contributions of certain chemical features to the activity.

This table presents common descriptor types used in QSAR studies and is for illustrative purposes.

Pharmacological Studies and Mechanistic Investigations of 1 Benzhydryl 2 Methyl 1h Imidazole and Its Research Analogs

Preclinical Biological Activities in In Vitro and Cellular Models of 1-Benzhydryl-2-methyl-1H-imidazole and its Research Analogs

The scaffold of this compound, a member of the broader imidazole (B134444) class of heterocyclic compounds, has been a subject of significant interest in medicinal chemistry. evitachem.com Imidazole derivatives are recognized for their wide array of biological properties, serving as a foundational structure for the development of novel therapeutic agents. evitachem.comekb.eg The unique architecture of these compounds, featuring a five-membered ring with two nitrogen atoms, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. evitachem.com Research has extensively explored analogs of this compound, particularly benzimidazole (B57391) derivatives, which consist of a benzene (B151609) ring fused to an imidazole ring. nih.govnih.gov These investigations have revealed potent preclinical activities across various in vitro and cellular models, highlighting their potential as anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective agents.

Anti-Inflammatory Effects in Cell-Based Assays

Certain research analogs of this compound have demonstrated notable anti-inflammatory properties in cellular models. Specifically, imidazole-linked heterocycles have been identified for their crucial anti-inflammatory effects in a cellular model of neuroinflammation. nih.gov Studies on 2-substituted-4, 5-diphenyl-1H-imidazoles have also been conducted to assess their anti-inflammatory activity using the carrageenan-induced paw edema method, with some compounds showing significant effects when compared to the reference drug indomethacin. ekb.eg Furthermore, benzimidazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory properties. nih.gov

Antifungal and Antimicrobial Activities (In Vitro Evaluations)

The in vitro antifungal and antimicrobial potential of imidazole and its analogs is well-documented. Benzimidazole derivatives, in particular, have shown significant activity against a range of microbial pathogens. nih.govnih.gov

A novel series of imidazolopeptides were synthesized and evaluated for their antimicrobial activity. mdpi.com Several of these compounds exhibited potent bioactivity against the pathogenic fungi Candida albicans, and the dermatophytes Trichophyton mentagrophytes and Microsporum audouinii, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12.5 μg/ml. mdpi.com These compounds also showed moderate activity against the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com

In another study, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles were synthesized and showed significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Mycobacterium smegmatis, and Candida albicans. nih.gov Specifically, indolylbenzo[d]imidazoles 3ao and 3aq were highly active against staphylococci with MIC values below 1 µg/mL. nih.gov

Furthermore, the synthesis of 2-substituted-1H-benzimidazole derivatives yielded compounds with good antibacterial and antifungal activity. nih.gov Structure-activity relationship (SAR) studies indicated that increasing the carbon chain length at the 2-position of the oxadiazole ring enhanced the antimicrobial activity against C. albicans, S. aureus, and B. subtilis. nih.gov Similarly, a series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated against five phytopathogenic fungi, with some compounds showing strong growth inhibition. researchgate.net

Antimicrobial and Antifungal Activity of Imidazole Analogs
Compound/AnalogMicroorganismMIC (μg/mL)Reference
Imidazolopeptides (2c, 2d, 2h, 3b, 3d)Candida albicans, Trichophyton mentagrophytes, Microsporum audouinii6-12.5 mdpi.com
Indolylbenzo[d]imidazoles (3ao, 3aq)Staphylococcus aureus<1 nih.gov
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9 nih.gov
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicans3.9 nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Candida albicans3.9 nih.gov
Compound 7fBotrytis cinerea13.36 researchgate.net
Compound 5bColletotrichum gloeosporioides11.38 researchgate.net

Antiviral Properties in Cell Culture Systems (e.g., Anti-HIV Activity)

Imidazole derivatives have been investigated for their antiviral activities against a variety of viruses. ekb.eg Research has shown that 1-hydroxyimidazole (B8770565) derivatives exhibit antiviral activity against several orthopoxviruses, including vaccinia virus, cowpox virus, and ectromelia virus. nih.gov A study on newly synthesized 2-aryl-1-hydroxyimidazoles demonstrated promising antiviral activity against a wide range of orthopoxviruses, including the variola virus. nih.govrsc.org

Benzimidazole derivatives have also been identified as potent antiviral agents. researchgate.netnih.gov For instance, some 2-phenylbenzimidazole (B57529) derivatives have shown antiviral activity. ekb.eg In the context of the SARS-CoV-2 pandemic, a set of synthesized 1,2,3-triazole and/or 1,2,4-triazole (B32235) conjugates derived from benzimidazole or isatin (B1672199) precursors were investigated. mdpi.com One compound, in particular, showed the highest scoring affinity against SARS-CoV-2 and Omicron spike proteins, with an in vitro IC50 of 74.51 nM against the SARS-CoV-2 spike protein. mdpi.com This suggests a mechanism of action that prevents viral entry into host cells. mdpi.com

Antiviral Activity of Imidazole Analogs
Compound/AnalogVirusIC50Reference
5-acetyl-1-hydroxy-4-methyl-(2-(4-trifluoromethyl)phenyl)imidazole (5c)Orthopoxvirus0.07 μM nih.gov
1-hydroxyimidazoles (4a)Orthopoxvirus0.13 μM nih.gov
1-hydroxyimidazoles (4c)Orthopoxvirus0.15 μM nih.gov
Triazole-benzofused conjugate (Compound 9)SARS-CoV-2 Spike Protein74.51 nM mdpi.com
Triazole-benzofused conjugate (Compound 9)Omicron Spike Protein75.98 nM mdpi.com

Anticancer Activities through Cellular Mechanism Studies (e.g., Tubulin Polymerization Inhibition, Aromatase Inhibition, HDAC Inhibition)

The imidazole scaffold is a key component in the design of molecules with anti-tumor activity. nih.gov Analogs of this compound have been extensively studied for their anticancer properties, which are often mediated through specific cellular mechanisms such as the inhibition of tubulin polymerization, aromatase, and histone deacetylases (HDACs).

Tubulin Polymerization Inhibition: A series of 1-(diarylmethyl)-1H-1,2,4-triazoles and 1-(diarylmethyl)-1H-imidazoles were designed as hybrid structures to target tubulin polymerization. nih.govmdpi.com These compounds were shown to cause significant G2/M phase cell cycle arrest and induce apoptosis in MCF-7 breast cancer cells. nih.govmdpi.com One potent antiproliferative compound, 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol 24, exhibited an IC50 value of 52 nM in MCF-7 cells. nih.govmdpi.com

Aromatase Inhibition: Inhibition of the aromatase enzyme is a key strategy in treating hormone-dependent breast cancer. nih.gov Imidazolylmethylbenzophenones have been identified as a new class of highly potent and selective aromatase inhibitors. nih.gov In another study, a series of 1-(benzofuran-2-ylmethyl)imidazoles were found to be 3-7 times more potent than the reference drug aminoglutethimide. nih.gov Furthermore, some 1-(diarylmethyl)-1H-1,2,4-triazole and 1-(diarylmethyl)-1H-imidazole derivatives were investigated as dual aromatase-steroid sulfatase inhibitors. nih.govmdpi.com

HDAC Inhibition: Selective inhibition of histone deacetylase 6 (HDAC6) is a promising strategy for cancer therapy. nih.gov A series of potent HDAC inhibitors using 1-benzhydryl piperazine (B1678402) as a surface recognition group were developed. nih.gov The phenyl-hydroxamic acid derivative (9b) in this series demonstrated the most potent HDAC6 inhibition with an IC50 of 0.031 μM and showed high selectivity over other HDAC isoforms. nih.gov Additionally, 1H-benzo[d]imidazole hydroxamic acids have been identified as novel HDAC6 inhibitors for the potential treatment of multiple myeloma. nih.gov One such compound (compound 30) showed outstanding HDAC6 inhibitory activity with an IC50 of 4.63 nM. nih.gov

Anticancer Activity of Imidazole Analogs
Compound/AnalogTarget/Cell LineActivity (IC50)Reference
5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol 24MCF-7 breast cancer cells52 nM nih.govmdpi.com
Phenyl-hydroxamic acid derivative (9b)HDAC60.031 μM nih.gov
1H-benzo[d]imidazole hydroxamic acid (Compound 30)HDAC64.63 nM nih.gov
Compound 6imTOR enzymeExcellent IC50 values comparable to TKIs nih.gov
Compound 4cDHFR2.35 μM nih.gov

Neuroprotective Properties in In Vitro Models of Neurodegeneration

Analogs of this compound are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Imidazole-linked heterocycles that modulate imidazoline (B1206853) I2 receptors have been a focus of this research. nih.gov

Selected compounds from a series of imidazole-linked heterocycles demonstrated neuroprotective properties in an in vitro model of Parkinson's disease by rescuing human dopaminergic SH-SY5Y cells from 6-hydroxydopamine-induced cell death. nih.gov These compounds also exhibited significant anti-inflammatory effects in a cellular model of neuroinflammation. nih.gov The HT22 mouse hippocampal neuronal cell line has been utilized as an effective in vitro model to study neurotoxicity associated with Alzheimer's disease. nih.gov A representative compound, 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33), was selected for further in vivo studies based on these promising in vitro results. nih.gov

Receptor Agonism and Antagonism Profiling (e.g., Histamine H1 Receptors, Imidazoline I2 Receptors, TGR5)

The imidazole framework is a versatile scaffold for designing ligands that can act as agonists or antagonists at various receptors.

Imidazoline I2 Receptors: There is a significant interest in developing molecular entities that can modulate imidazoline I2 receptors (I2-IRs) as a potential therapeutic target for neurodegenerative conditions like Alzheimer's disease. nih.gov Researchers have synthesized and evaluated new I2-IR ligands with an imidazole-linked heterocycle as a key structural feature, demonstrating their potential in this area. nih.gov

TGR5 Agonism: TGR5, a G protein-coupled receptor, has emerged as a promising target for metabolic diseases. nih.govnih.gov A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed and evaluated as TGR5 agonists. nih.gov Two of the most potent compounds, 19d and 19e, displayed excellent agonistic activities against human TGR5, surpassing the reference drugs. nih.gov Another study identified the 2-thio-imidazole derivative 6g as a novel, potent, and selective TGR5 agonist with a human TGR5 EC50 of 57 pM. nih.gov

Receptor Activity of Imidazole Analogs
Compound/AnalogReceptorActivityReference
2-thio-imidazole derivative (6g)Human TGR5EC50 = 57 pM nih.gov
2-thio-imidazole derivative (ZY12201)Mouse TGR5EC50 = 62 pM researchgate.net
1-benzyl-1H-imidazole-5-carboxamide (19d and 19e)Human TGR5Excellent agonistic activities nih.gov
2-thio-imidazole derivative (6a)TGR5EC50 = 38 nM nih.gov

Molecular Mechanisms of Action and Target Identification

The molecular mechanisms through which this compound and its analogs exert their pharmacological effects are a subject of ongoing research. Investigations have primarily focused on their interactions with various enzymes, cellular receptors, and other critical biomolecules.

Enzyme Inhibition Kinetics and Specificity (e.g., Metalloenzymes, Reverse Transcriptase, Aromatase, Histone Deacetylases)

The imidazole scaffold is a key feature in a variety of enzyme inhibitors. The nitrogen atoms within the imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition. mdpi.com Derivatives of this compound have been investigated for their potential to inhibit several key enzymes.

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. mdpi.com Several studies have demonstrated that imidazole derivatives are potent aromatase inhibitors. mdpi.comnih.govnih.gov The mechanism often involves the heterocyclic nitrogen atom of the imidazole ring coordinating with the heme iron atom within the enzyme's active site. mdpi.com A series of 1-(diarylmethyl)-1H-imidazoles, which share the benzhydryl structural motif, were designed as hybrid molecules to target both aromatase and tubulin. mdpi.com Specific compounds from this series demonstrated selective inhibition of aromatase. mdpi.com Similarly, imidazolylmethylbenzophenones have been synthesized and identified as a new class of highly potent and selective aromatase inhibitors. nih.gov

Histone Deacetylase (HDAC) Inhibition: Imidazole and benzimidazole derivatives have been designed and synthesized as inhibitors of histone deacetylases (HDACs). nih.gov In one study, potent HDAC inhibitors were developed using a 1-benzhydryl piperazine scaffold as a surface recognition group, which is structurally related to this compound. nih.gov This research identified both selective HDAC6 inhibitors and non-selective nanomolar HDAC inhibitors within the series. nih.gov

Reverse Transcriptase Inhibition: The imidazole core has also been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study on 2-methylsulfanyl-1H-imidazoles revealed compounds with activity against HIV-1 comparable to the established drug Nevirapine. nih.gov

Other Metalloenzyme Interactions: Related compounds like 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole have been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Enzyme TargetCompound Class / AnalogKey FindingsReference
Aromatase (CYP19A1)1-(Diarylmethyl)-1H-imidazolesDesigned as dual-targeting agents (aromatase/tubulin); some compounds showed selective aromatase inhibition. mdpi.com
Aromatase (CYP19A1)ImidazolylmethylbenzophenonesIdentified as a new class of potent and selective aromatase inhibitors. nih.gov
Aromatase (CYP19A1)1-(Benzofuran-2-ylmethyl)imidazolesDemonstrated 3-7 fold higher potency than aminoglutethimide. nih.gov
Histone Deacetylases (HDACs)1-Benzhydryl-piperazine derivativesDiscovery of potent non-selective and selective (HDAC6) inhibitors with nanomolar IC₅₀ values. nih.gov
Histone Deacetylases (HDACs)N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamidesFound to be nanomolar inhibitors of human HDACs. nih.gov
Reverse Transcriptase2-Methylsulfanyl-1H-imidazolesShowed activity against HIV-1 comparable to Nevirapine. nih.gov
Cytochrome P450 Enzymes1-Benzyl-2-methyl-4,5-dihydro-1H-imidazoleFunctions as an inhibitor, affecting drug metabolism pathways.

Receptor Binding and Activation Studies at the Molecular Level

The benzhydryl and imidazole moieties are present in various pharmacologically active compounds that target specific cellular receptors.

Adrenergic Receptors: A structure-activity relationship study was conducted on analogs of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective α2-adrenoceptor agonist. nih.gov This research highlighted that the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings, as well as its chirality, is crucial for maintaining potent α2-adrenoceptor activity and high selectivity over α1-adrenoceptors. nih.gov Receptor binding studies in rat brain tissue confirmed that different isomers possessed varying affinities for both α1- and α2-adrenoceptors. nih.gov

Imidazoline Receptors: Derivatives of the related benzimidazole class have been investigated as imidazoline receptor agonists. nih.gov Molecular docking studies showed that certain benzimidazole derivatives have a high affinity for multiple imidazoline receptor carriers. nih.gov Pharmacological studies have suggested that selective agonists for the I₁-imidazoline receptor could serve as a new generation of centrally acting antihypertensives. researchgate.net

Receptor TargetCompound Class / AnalogKey FindingsReference
α1- and α2-Adrenergic Receptors4-[1-(1-Naphthyl)ethyl]-1H-imidazolesChirality and substitution on the carbon bridge play a key role in receptor affinity and α2/α1 selectivity. nih.gov
Imidazoline ReceptorsBenzimidazole derivativesDocking studies revealed high tropics to imidazoline receptor carriers, with potential for antihypertensive and antidiabetic applications. nih.gov
I₁-Imidazoline ReceptorSelective imidazole-based agonistsSelective I₁-agonists show potential as centrally acting antihypertensives with fewer side effects than α2-agonists. researchgate.net

Interactions with Nucleic Acids (e.g., DNA Binding Studies) and Other Biomolecules

While direct DNA binding studies for this compound are not extensively documented, the imidazole nucleus is a core component of synthetic polyamides designed for sequence-specific DNA recognition.

DNA Minor Groove Binding: Pyrrole-imidazole (Py-Im) polyamides are compounds that bind to the minor groove of double-stranded DNA in a sequence-specific manner without causing denaturation. nih.govnih.gov These molecules can be designed to target specific gene sequences. nih.gov The binding affinity and specificity are determined by the arrangement of the pyrrole (B145914) and imidazole rings. nih.gov The incorporation of photoswitchable azobenzene (B91143) units into Py-Im polyamides allows for photocontrolled interaction with the DNA minor groove, where binding is favored in one isomeric state over the other. beilstein-journals.org While structurally distinct from this compound, these studies establish that the imidazole motif is conducive to forming non-covalent interactions within the DNA minor groove. nih.govbeilstein-journals.org

Tubulin Interaction: As mentioned previously, 1-(diarylmethyl)-1H-imidazoles were developed as hybrid molecules targeting both aromatase and tubulin polymerization. mdpi.com Immunofluorescence staining confirmed that these compounds target tubulin, leading to cell cycle arrest and apoptosis. mdpi.com Computational docking studies indicated potential binding conformations for these compounds within the colchicine (B1669291) binding site of tubulin. mdpi.com

In Vitro Metabolic Stability and Biotransformation Studies

The assessment of metabolic stability is a critical step in drug discovery, as it influences the pharmacokinetic profile of a compound. researchgate.net Such studies are typically conducted in vitro using liver microsomes or hepatocytes from various species to predict in vivo hepatic clearance. researchgate.netbioivt.com

The stability of a compound is often measured by its rate of disappearance over time when incubated with a metabolically active system, such as liver microsomes, which primarily assess Phase I metabolism by enzymes like cytochrome P450s. bioivt.comnih.gov The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net

Computational and Theoretical Investigations of 1 Benzhydryl 2 Methyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure of imidazole-based compounds, providing a basis for predicting their reactivity. researchgate.netresearchgate.net These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For imidazole (B134444) derivatives, substituents on the ring can significantly alter this gap and, consequently, the molecule's electronic properties and reactivity. researchgate.net For instance, studies on related imidazole structures show that the introduction of different functional groups modifies the electron distribution across the molecule. researchgate.net

Quantum chemical descriptors derived from these calculations, such as electronegativity, chemical hardness, and global electrophilicity index, provide quantitative measures of reactivity. researchgate.net These parameters are calculated from the HOMO and LUMO energies and are invaluable for comparing the reactivity of a series of related compounds, like derivatives of 1-benzhydryl-2-methyl-1H-imidazole. researchgate.net The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions with other molecules. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. japsr.in This method is central to structure-based drug design, helping to elucidate the mechanism of action for compounds like this compound by modeling its interaction with specific biological targets such as enzymes or receptors. evitachem.comnih.gov

The initial step in molecular docking involves identifying the binding site or "pocket" on the target protein. The ligand, in this case, this compound, is then placed into this pocket in various conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. chalmers.se

For imidazole and benzimidazole (B57391) derivatives, studies have shown that interactions with protein active sites are often governed by a combination of forces. researchgate.netnih.gov These include:

Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while attached functional groups may act as donors. researchgate.net

π-π Stacking: The aromatic imidazole and benzhydryl rings can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's binding site. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the molecule, such as the phenyl rings of the benzhydryl group, can form favorable hydrophobic interactions with nonpolar residues. japsr.in

Metal Ion Interactions: The nitrogen atoms of the imidazole ring are known to coordinate with metal ions present in the active sites of metalloenzymes. researchgate.net

Analysis of the docked poses reveals these critical molecular interactions, providing a structural hypothesis for the compound's biological activity. nih.gov

Docking programs calculate a score that serves as an estimate of the binding affinity, often expressed in kcal/mol. nih.gov Lower binding energy values suggest a more stable protein-ligand complex and higher binding affinity. japsr.innih.gov For example, docking studies on substituted benzimidazole compounds against the Plasmodium falciparum adenylosuccinate lyase receptor yielded binding energies ranging from -6.85 to -8.75 kcal/mol. nih.gov While specific data for this compound is contingent on the chosen protein target, the predicted affinities for related compounds provide a benchmark for its potential efficacy.

The table below illustrates typical binding energy results from molecular docking studies of various imidazole and benzimidazole derivatives against different protein targets, showcasing the type of data generated in these computational experiments.

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)Key Interactions Noted
Benzimidazolyl-chalconesL. donovani phosphodiesterase B1Not specified, but noted strong affinityHydrogen bonding, pi-cation, hydrophobic interactions japsr.in
Substituted BenzimidazolesP. falciparum adenylosuccinate lyase-6.85 to -8.75Not specified nih.gov
N-(1H-benzimidazole-2-yl-carbamothioyl)benzamideMCF-7 Cell Line Target-60.37 (VLife MDS Score)Not specified ijsrst.com
Imidazole-Phenothiazine HybridsEGFR, VEGFR, PARP-2-5.93 to -7.23Hydrogen bonding, interactions with specific residues researchgate.net

This table is illustrative and uses data from related compounds to demonstrate the output of docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand in the protein's binding site, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. arxiv.org For this compound, MD simulations can be used to analyze its conformational flexibility and the stability of its complex with a protein target. japsr.in

An MD simulation begins with the docked protein-ligand complex placed in a simulated physiological environment, typically a box of water molecules and ions. nih.gov Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. This allows researchers to:

Assess Conformational Stability: Analyze how the ligand's conformation changes within the binding pocket. The benzhydryl group's two phenyl rings can rotate, and MD simulations can explore the preferred orientations in a dynamic environment. evitachem.com

Evaluate Binding Stability: The stability of the protein-ligand complex is assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD value over time suggests a stable binding mode. japsr.in

Refine Binding Poses: MD simulations can refine the initial docking pose, sometimes revealing alternative binding modes or more stable interactions that were not captured by the static docking calculation.

Calculate Binding Free Energies: Advanced techniques like MM-PBSA and MM-GBSA can be applied to MD trajectories to provide a more accurate estimation of binding free energy than docking scores alone. japsr.in

Studies on related benzimidazolyl-chalcones have used MD simulations of up to 30 nanoseconds to confirm the stability of the ligand-protein interactions predicted by docking. japsr.in

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions for Research Compound Prioritization

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models use a compound's structure to estimate its absorption, distribution, metabolism, excretion, and potential toxicity. nih.gov These predictions are vital for prioritizing research compounds, weeding out those with poor drug-like properties early in the discovery process. nih.gov

For this compound, various computational models can predict key ADMET parameters. For instance, properties like lipophilicity (LogP), aqueous solubility, plasma protein binding, and permeability through the blood-brain barrier are commonly calculated. nih.govnih.gov Models like Lipinski's Rule of Five are used as a general filter for oral bioavailability. nih.gov

Toxicity predictions can identify potential liabilities, such as the likelihood of a compound being mutagenic (Ames test prediction) or causing cardiotoxicity by inhibiting the hERG channel. researchgate.netnih.gov The table below presents a typical ADMET profile generated for related benzimidazole derivatives, illustrating the data used to guide compound selection.

ADMET PropertyPredicted Value/ClassificationImplication for Drug Development
Absorption
SolubilityPoorly to Moderately Soluble nih.govMay impact formulation and bioavailability.
GI AbsorptionHighGood absorption from the gastrointestinal tract is predicted.
Distribution
Plasma Protein Binding~33-90% (Varies with structure) nih.govHigh binding can reduce the free concentration of the drug. nih.gov
Blood-Brain Barrier PermeantYes/No (Depends on model)Determines if the compound can enter the central nervous system.
Metabolism
CYP450 InhibitionInhibitor/Non-inhibitor of specific isoformsPotential for drug-drug interactions.
Excretion
Total ClearanceNot specifiedRelates to the elimination rate from the body.
Toxicity
Ames TestPositive (Probability ~0.74-0.92) nih.govPotential for mutagenicity, which may be acceptable for anticancer agents. nih.gov
hERG InhibitionLow RiskReduced likelihood of causing cardiac arrhythmias.
Drug-Likeness
Lipinski's Rule0 Violations nih.govCompound likely has good oral bioavailability. nih.gov

This table is a representative example based on data for related benzimidazole and heterocyclic compounds and is intended to illustrate the types of predictions made. researchgate.netnih.govnih.govnih.gov

By integrating these computational and theoretical investigations, researchers can build a comprehensive profile of this compound, guiding its rational optimization and exploration as a potential therapeutic agent or functional material.

Analytical Chemistry Methodologies for Research on 1 Benzhydryl 2 Methyl 1h Imidazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of 1-benzhydryl-2-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons of the benzhydryl group and the imidazole (B134444) ring typically appear as multiplets in the downfield region of the spectrum. The methine proton of the benzhydryl group gives a characteristic singlet, while the methyl protons at the C2 position of the imidazole ring also produce a singlet. For instance, in a related compound, 1-benzyl-2-methyl-1H-imidazole, the methyl protons appear as a singlet. nih.gov In a study of a similar benzimidazole (B57391) derivative, 2-(2-(benzyloxy)–3–methoxyphenyl)–1H–benzimidazole, the splitting patterns for the aromatic protons were analyzed using a 400 MHz ¹H NMR spectrometer. ugm.ac.id

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. The spectrum will show distinct signals for the carbons of the benzhydryl group's phenyl rings, the methine carbon, the imidazole ring carbons, and the methyl carbon. For example, in the related 1-benzyl-2-methyl-1H-imidazole, the ¹³C NMR spectrum confirms the proposed structure. nist.gov The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and unambiguous assignment of all proton and carbon signals. ugm.ac.id These experiments reveal the connectivity between protons (COSY) and the direct (HMQC) or long-range (HMBC) correlations between protons and carbons, which is crucial for confirming the complex structure of this compound.

Below is a table summarizing typical NMR data for imidazole derivatives:

Technique Observed Signals Interpretation
¹H NMR Aromatic protons, methine proton, imidazole ring protons, methyl protons.Provides information on the different proton environments in the molecule.
¹³C NMR Phenyl ring carbons, methine carbon, imidazole ring carbons, methyl carbon.Reveals the carbon skeleton of the compound.
2D NMR (COSY, HMQC, HMBC) Cross-peaks indicating proton-proton and proton-carbon correlations.Confirms the connectivity and detailed structure of the molecule. ugm.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will display characteristic absorption bands corresponding to the various vibrational modes of the molecule's bonds.

Key expected vibrational frequencies include:

C-H stretching vibrations for the aromatic rings and the methyl group.

C=N and C=C stretching vibrations within the imidazole and phenyl rings. researchgate.net

C-N stretching vibrations of the imidazole ring.

The presence and position of these bands help to confirm the presence of the imidazole ring and the benzhydryl moiety. For instance, in a similar compound, 1-benzylimidazole, the C=N stretching vibration on the imidazole ring is observed at 1604 cm⁻¹. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. For example, in the analysis of imidazole-like compounds, GC-MS has been used to identify qualitative and quantitative ions. gdut.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The conjugated systems of the phenyl rings and the imidazole ring will absorb UV or visible light, resulting in characteristic absorption bands. The wavelength of maximum absorption (λmax) and the molar absorptivity can be determined. This technique is also useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law.

Advanced Chromatographic Separation Techniques (e.g., HPLC, LC-MS, GC-MS) in Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method can be developed to analyze this compound. sielc.com The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property that can be used for its identification. HPLC is also crucial for determining the purity of a sample by detecting and quantifying any impurities present.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective analytical method. nih.gov LC-MS allows for the separation of components in a mixture by HPLC, followed by their detection and identification by mass spectrometry. This technique is particularly useful for analyzing complex reaction mixtures and for identifying byproducts and impurities in the synthesis of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique that can be used for the analysis of volatile and thermally stable compounds. gdut.edu.cn While this compound may require derivatization to increase its volatility for GC analysis, this method can provide excellent separation and structural information. gdut.edu.cn

The table below outlines the applications of these chromatographic techniques:

Technique Application Key Information Obtained
HPLC Purity assessment, reaction monitoring, quantification. sielc.comnih.govRetention time, peak area (for purity and concentration).
LC-MS Identification of compounds in complex mixtures, impurity profiling. nih.govnih.govRetention time, molecular weight, and fragmentation data of separated components.
GC-MS Analysis of volatile derivatives, identification of reaction components. gdut.edu.cnresearchgate.netRetention time, mass spectrum of separated components.

Future Directions and Advanced Research Perspectives for 1 Benzhydryl 2 Methyl 1h Imidazole Research

Exploration of Novel and Efficient Synthetic Pathways for Complex Analogs

The development of new and efficient synthetic methodologies is paramount to expanding the chemical space around the 1-benzhydryl-2-methyl-1H-imidazole core. Future research will likely focus on one-pot synthesis and multicomponent reactions to improve efficiency and reduce waste. biomedpharmajournal.org The use of innovative catalysts, such as metal-based nanocatalysts and ionic liquids, is also a promising avenue for creating more complex and structurally diverse analogs. researchgate.netresearchgate.net Researchers are exploring methods like microwave irradiation to accelerate reaction times and improve yields. researchgate.net

A key area of interest is the functionalization of the imidazole (B134444) ring at various positions. researchgate.net Modifications can influence the compound's interaction with biological targets. ijsrtjournal.com For instance, the synthesis of 1,3-disubstituted imidazolium (B1220033) salts has been a focus, as these modifications can lead to novel ionic liquids with unique properties. researchgate.net The development of synthetic routes that allow for precise control over the substitution pattern on the imidazole ring will be crucial for generating targeted libraries of compounds for biological screening. numberanalytics.com

Implementation of Advanced Structure-Based Drug Design Strategies

Structure-based drug design is a powerful tool for optimizing the interaction of a ligand with its biological target. For this compound, this approach can be used to enhance potency and selectivity. By utilizing X-ray crystallography and computational modeling, researchers can gain insights into the binding mode of these compounds with their target proteins. nih.govnih.gov This information is invaluable for designing new analogs with improved affinity and pharmacokinetic properties.

A notable example is the design of (benz)imidazole pyridones as selective JAK1 kinase inhibitors, where crystallography was used to explore the ribose pocket and solvent front, leading to optimized kinome and JAK1 selectivity. nih.gov This highlights the potential of targeting specific residues within the active site to achieve desired selectivity profiles. Furthermore, molecular docking studies can be employed to predict the binding affinity of newly designed compounds, helping to prioritize synthetic efforts. researchgate.net The goal is to design molecules that not only bind effectively but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Identification and Validation of New Biological Targets and Pathways

While the imidazole scaffold is known to interact with a variety of biological targets, the full therapeutic potential of this compound is yet to be unlocked. A significant area of future research will be the identification and validation of novel biological targets and pathways for this class of compounds. The electron-rich nature of the imidazole ring allows it to bind to a wide range of enzymes and receptors. nih.govresearchgate.net

Current research has shown that imidazole derivatives can act as inhibitors of enzymes like p38 MAP kinase, which is involved in inflammatory responses. nih.gov Other identified targets for imidazole-containing compounds include topoisomerase II, aurora kinase, and tubulin. nih.govnih.gov Future studies may involve high-throughput screening of this compound analogs against a broad panel of biological targets to uncover new therapeutic applications. This could lead to the development of treatments for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. researchgate.netmdpi.com

Development of Hybrid Molecules Incorporating the Benzhydryl-Imidazole Core with Other Pharmacophores

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a rapidly emerging strategy in drug discovery. researchgate.netnih.gov This approach can lead to compounds with dual or multiple mechanisms of action, potentially overcoming drug resistance and improving therapeutic efficacy. mdpi.com The this compound core can serve as a versatile scaffold for the development of such hybrid molecules.

For example, researchers have designed hybrid molecules by combining the benzhydryl-imidazole scaffold with other bioactive moieties, such as a 1,2,4-triazole (B32235) ring (found in the aromatase inhibitor letrozole) to target both tubulin polymerization and estrogen production in breast cancer. nih.gov Another strategy involves integrating the benzimidazole (B57391) core with other pharmacophoric elements to create multi-target agents for inflammatory diseases. nih.gov The synthesis of hybrid molecules containing the imidazole core and a 1,3,4-thiadiazole (B1197879) group has also been explored for potential antiprotozoal activity. mdpi.com This approach of creating hybrid molecules holds significant promise for developing novel therapeutics with enhanced activity profiles.

Application as Chemical Biology Tools and Probes for Mechanistic Studies

Beyond their therapeutic potential, derivatives of this compound can serve as valuable chemical biology tools and probes to investigate complex biological processes. Their ability to interact with specific biological targets allows them to be used to dissect signaling pathways and understand disease mechanisms at a molecular level.

For instance, fluorescently tagged analogs could be synthesized to visualize the localization and dynamics of their target proteins within living cells. Furthermore, by designing molecules that selectively inhibit a particular enzyme or receptor, researchers can study the functional consequences of that inhibition. The development of photoaffinity probes based on this scaffold could also enable the identification of novel binding partners and off-target effects.

Overcoming Challenges and Seizing Opportunities in Imidazole Medicinal Chemistry Research

Despite the significant potential of imidazole-based compounds, several challenges remain in their development as therapeutic agents. Drug resistance is a major hurdle, as cancer cells can develop mechanisms to evade the effects of these drugs. ijsrtjournal.com Additionally, issues related to pharmacokinetics and potential toxicity need to be addressed. ijsrtjournal.comnih.gov

However, these challenges also present opportunities for innovation. The development of new synthetic methods and drug delivery systems can help to overcome issues of poor solubility and bioavailability. numberanalytics.com Furthermore, the exploration of novel imidazole derivatives and hybrid molecules offers a path to circumvent drug resistance mechanisms. researchgate.netmdpi.com The continued investigation into the structure-activity relationships of these compounds will be crucial for designing safer and more effective drugs. numberanalytics.com The versatility of the imidazole scaffold ensures that it will remain a key area of focus in medicinal chemistry for the foreseeable future. numberanalytics.comresearchgate.net

Q & A

Q. What are the common synthetic strategies for preparing 1-benzhydryl-2-methyl-1H-imidazole derivatives, and how can reaction conditions be optimized?

Methodological Answer: Derivatives of this compound are typically synthesized via multi-step protocols involving cyclocondensation, alkylation, or coupling reactions. For example:

  • Step 1: React o-phenylenediamine with carbon disulfide and KOH in ethanol to form benzimidazole-thiol intermediates .
  • Step 2: Introduce hydrazine or aryl aldehydes via nucleophilic substitution or condensation to attach functional groups (e.g., hydrazinyl or aryl moieties) .
  • Purification: Flash chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization ensures purity. Elemental analysis (deviation ≤ ±0.4%) and spectroscopic data (IR, NMR, HRMS) validate structural integrity .
  • Optimization: Solvent polarity (methanol vs. DMF), temperature (reflux vs. RT), and stoichiometry (1:1 molar ratios) significantly impact yields (e.g., 83–88% reported) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., S-H stretch at ~2634 cm⁻¹, N-H stretch at ~3395 cm⁻¹) .
  • NMR: ¹H NMR reveals substituent effects (e.g., aromatic protons at δ 7.2–8.5 ppm; S-H/N-H singlets at δ 10–12 ppm). ¹³C NMR confirms ring carbons (δ 115–151 ppm) .
  • DFT Calculations: B3LYP/6-31G* optimizes geometry, predicts electronic properties, and validates experimental NMR shifts .
  • HRMS: Confirms molecular weight (e.g., C₂₉H₂₁F₃N₂: m/z 454.49) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological targets like EGFR or antimicrobial agents?

Methodological Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) at the 2-position enhance hydrophobic interactions with EGFR’s ATP-binding pocket, while bulky benzhydryl groups improve membrane permeability .
  • Case Study: Derivatives with R₁ = -Cl or R₂ = -CH₃ show IC₅₀ values < 10 µM in cytotoxicity assays, attributed to enhanced π-π stacking with tyrosine kinase domains .
  • Validation: Molecular docking (e.g., AutoDock Vina) and ADMET predictions (SwissADME) prioritize candidates with optimal LogP (2–4) and low hepatotoxicity .

Q. What crystallographic insights reveal the molecular packing and intermolecular interactions of this compound derivatives?

Methodological Answer:

  • Crystal Structure Analysis: X-ray diffraction (e.g., SHELX refinement) shows dihedral angles (e.g., 37.4° between benzimidazole and pyridinium planes) and π-π stacking (centroid distances ~3.68 Å) .
  • Intermolecular Forces: Weak C–H···I interactions and hydrogen bonding (e.g., O–H···O) stabilize crystal lattices, influencing solubility and melting points (>300°C) .
  • Applications: High-resolution data (CCDC 1038591) aids in co-crystal engineering for improved bioavailability .

Q. How are in vivo models used to evaluate the antithrombotic or anticonvulsant efficacy of this compound derivatives?

Methodological Answer:

  • Thrombosis Model: Rats with carotid-jugular shunts assess thrombus formation. Oral administration (ED₅₀ = 60 mg/kg) reduces platelet aggregation by >50% compared to aspirin .
  • Anticonvulsant Assays: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice measure seizure suppression. Derivatives with hydrazine carboxamides show ED₅₀ values < 30 mg/kg via GABAergic modulation .
  • Pharmacokinetics: LC-MS/MS tracks plasma half-life (t₁/₂ ~40 hr) and metabolite profiling .

Q. What strategies resolve contradictions in spectroscopic data or synthetic yields for structurally similar imidazole derivatives?

Methodological Answer:

  • Data Discrepancies: Conflicting NMR peaks may arise from tautomerism (e.g., 2a/2a’ mixtures resolved via 2D NOESY) or solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Yield Optimization: Contradictory yields (e.g., 70% vs. 88%) are addressed by varying catalysts (Pd/C vs. CuI) or reaction times (24 hr vs. 48 hr) .
  • Validation: Cross-referencing HRMS, elemental analysis, and single-crystal XRD ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.